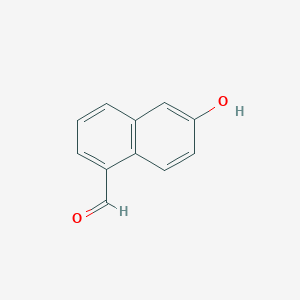

6-Hydroxy-1-naphthaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

6-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUBNSLNAGEBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624954 | |

| Record name | 6-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571206-45-6 | |

| Record name | 6-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 6-Hydroxy-1-naphthaldehyde

The synthesis of this compound, also known as 2,7-dihydroxy-1-naphthaldehyde, originates from its corresponding dihydroxynaphthalene precursor. The introduction of the aldehyde (formyl) group onto the naphthalene (B1677914) ring is achieved through several classical organic transformations that leverage the directing effects of the hydroxyl groups.

Classical Organic Transformations

The formylation of phenols and their derivatives is a cornerstone of organic synthesis, with several named reactions being applicable to the synthesis of hydroxy-naphthaldehydes. rsc.orglscollege.ac.in The primary starting material for this compound is 2,7-dihydroxynaphthalene (B41206). smolecule.comresearchgate.net The electron-rich nature of this precursor allows for electrophilic aromatic substitution, where the formyl group is introduced.

Reimer-Tiemann Reaction: This method is a well-established procedure for the ortho-formylation of phenolic compounds. wikipedia.orgbyjus.com The reaction involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide (B78521). byjus.comsciencemadness.org The process begins with the base deprotonating chloroform to generate a highly reactive dichlorocarbene (B158193) (:CCl₂) species. wikipedia.orgbyjus.com Simultaneously, the phenolic hydroxyl group is deprotonated to form a phenoxide, which activates the aromatic ring. wikipedia.org The electron-rich ring then attacks the electrophilic dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org The Reimer-Tiemann reaction is effective for naphthols and can be used to formylate 2,7-dihydroxynaphthalene to produce the target compound. smolecule.comwikipedia.org

Gattermann Reaction: The Gattermann reaction provides another classical route for formylating aromatic compounds. The traditional approach involves the use of zinc cyanide and hydrogen chloride (HCl). smolecule.com This method is considered a reliable pathway for introducing an aldehyde group at the 1-position of 2,7-dihydroxynaphthalene. smolecule.com

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like acetic acid or historically in glycerol-boric acid. ecu.eduuni.edu This reaction is generally applicable for the ortho-formylation of phenols but is often characterized by low yields. ecu.eduuni.edu The mechanism involves an electrophilic attack on the activated phenol ring by an iminium species derived from hexamine, followed by hydrolysis to release the aldehyde. uni.edu While widely used for other phenols, its application to polyhydroxy naphthalenes can be challenging, as the Duff reaction sometimes fails with polyhydric phenols. sciencemadness.org

Vilsmeier-Haack Reaction: This reaction is a powerful and frequently used method for formylating electron-rich aromatic and heterocyclic compounds. thieme-connect.deijpcbs.comwikipedia.org The key reagent, known as the Vilsmeier reagent, is an electrophilic chloroiminium ion typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.com The Vilsmeier reagent then attacks the activated aromatic ring, and the resulting iminium ion intermediate is hydrolyzed to form the aldehyde. wikipedia.org This method is highly effective for formylating activated substrates, including various naphthalene derivatives. thieme-connect.de

Comparative Analysis of Synthesis Efficiency

The choice of synthetic pathway for this compound depends on factors such as desired yield, reagent availability and cost, and tolerance to reaction conditions. While specific yield data for every method applied to 2,7-dihydroxynaphthalene is not always available, a general comparison can be made based on their performance with analogous naphthol substrates.

| Synthetic Method | Typical Reagents | Starting Material | General Efficiency & Remarks | Citations |

|---|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | 2,7-Dihydroxynaphthalene | A standard method for ortho-formylation of phenols. Yields for the related 2-hydroxy-1-naphthaldehyde (B42665) are in the range of 38–48%. The reaction can be exothermic and may require a biphasic solvent system. | lscollege.ac.insmolecule.comwikipedia.orgbyjus.comorgsyn.org |

| Gattermann Reaction | Zinc Cyanide (Zn(CN)₂), Hydrogen Chloride (HCl) | 2,7-Dihydroxynaphthalene | Considered a reliable and direct pathway for introducing the formyl group onto the 2,7-dihydroxynaphthalene core. | smolecule.comsciencemadness.org |

| Duff Reaction | Hexamethylenetetramine, Acetic Acid or Glycerol/Boric Acid | 2,7-Dihydroxynaphthalene | Known for its operational simplicity but is often inefficient, resulting in low to moderate yields. Modifications can improve performance. May not be suitable for all polyhydric phenols. | sciencemadness.orgecu.eduuni.edu |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | 2,7-Dihydroxynaphthalene | A versatile and generally efficient method for formylating electron-rich aromatic systems. It is a powerful tool for constructing various heterocyclic compounds from the resulting aldehydes. | thieme-connect.deijpcbs.comwikipedia.org |

Synthesis of Schiff Base Ligands Derived from this compound

One of the most prominent applications of this compound is its use as a precursor for the synthesis of Schiff bases (also known as imines or azomethines). arabjchem.orgajol.info These compounds are formed through the condensation of the aldehyde's carbonyl group with the primary amino group of various amines. The resulting Schiff bases are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. asianpubs.org

Condensation Reactions with Primary Amines

The formation of a Schiff base is typically a straightforward condensation reaction. The reaction involves mixing this compound with a primary amine (R-NH₂) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). arabjchem.orgnih.gov The mixture is frequently heated under reflux, sometimes with a few drops of an acid catalyst such as acetic acid, to drive the reaction to completion. arabjchem.orgnih.gov The general reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), replacing the carbonyl group of the aldehyde. ajol.infouobasrah.edu.iq

Hydrazone and Azine Formation

Related to Schiff base synthesis is the reaction of aldehydes with hydrazine (B178648) and its derivatives to form hydrazones and azines.

Hydrazones are synthesized by reacting this compound with a substituted hydrazine, such as phenylhydrazine (B124118) (C₆H₅NHNH₂). bohrium.com The reaction mechanism is analogous to imine formation, resulting in a C=N-NHR structure. Hydrazones are a versatile class of compounds with documented biological activities. bohrium.comdergipark.org.tr

Azines are symmetrical compounds formed when an aldehyde reacts with hydrazine hydrate (B1144303) (H₂N-NH₂) in a 2:1 molar ratio. jocpr.com The reaction of 2-hydroxy-1-naphthaldehyde with half an equivalent of hydrazine in refluxing methanol yields the corresponding symmetrical azine, a molecule containing a C=N-N=C linkage. mdpi.com This same methodology can be applied to this compound to produce the symmetrical azine derivative.

Integration with Heterocyclic and Functional Moieties

The versatility of Schiff base synthesis allows for the incorporation of a wide array of functional and structural diversity by simply changing the primary amine used in the condensation reaction. A significant area of research involves the reaction of hydroxy-naphthaldehydes with amines that contain heterocyclic rings. arabjchem.org

This strategy has been used to synthesize Schiff bases incorporating various heterocyclic systems, including:

Pyrimidine (B1678525): Schiff bases have been prepared from 2-hydroxy-1-naphthaldehyde and aminopyrimidines, such as 2-amino-4-methoxy-6-methylpyrimidine. ajrconline.org The reaction has also been demonstrated with 2-aminopyrimidine (B69317) and a dihydroxynaphthalene precursor. shd-pub.org.rs

Thiazole (B1198619) and other sulfur-containing heterocycles: Primary amine-functionalized drugs containing thiazole rings have been successfully condensed with 2-hydroxy-1-naphthaldehyde. nih.govnih.gov

Pyridine: Aminopyridines, such as 2-amino-3-hydroxypyridine, are also used as the amine component in these condensation reactions. shd-pub.org.rs

Furan (B31954) and Thiophene (B33073): Schiff bases incorporating furan and thiophene moieties have been synthesized and studied. nih.gov

This synthetic flexibility allows for the creation of complex, multifunctional ligands from this compound, which are valuable for developing new materials and chemical sensors.

Green Chemistry Approaches in this compound Synthesis and Derivatization

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and modification of specialty chemicals like this compound. These approaches aim for sustainability by improving efficiency, minimizing waste, and using less hazardous materials. Key strategies include the adoption of solvent-free reaction conditions and the development of novel, sustainable catalytic systems.

A significant advancement in the green derivatization of this compound involves the elimination of traditional organic solvents, which are often volatile, toxic, and difficult to recycle. Solvent-free methods not only reduce environmental pollution but can also lead to shorter reaction times, simpler work-up procedures, and higher yields. researchgate.net Two prominent techniques in this area are mechanochemistry (grinding) and microwave-assisted synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often under solvent-free conditions. For example, the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with active methylene (B1212753) compounds has been efficiently performed without any solvent by using microwave irradiation, leading to high yields in a matter of minutes compared to hours required by conventional heating methods. mdpi.org

The table below details research findings on the solvent-free derivatization of hydroxynaphthaldehydes.

| Reaction Type | Reactants | Conditions | Key Findings | Reference(s) |

| Schiff Base Synthesis | 2-Hydroxy-1-naphthaldehyde, 1,3-Phenylenediamine | Grinding (30 min) with catalytic DMF (liquid-assisted) | Straightforward, one-step synthesis of the corresponding Schiff base in the solid state. | ajol.info |

| Schiff Base Synthesis | 2-Hydroxy-1-naphthaldehyde, 5-Aminoisophthalic acid | Liquid-assisted grinding (40 min) with pyridine | Complete conversion to the target Schiff base dicarboxylic acid was observed. | scispace.com |

| Knoevenagel Condensation | 2-Hydroxy-1-naphthaldehyde, Barbituric acid derivatives | Grinding at 60 °C | The solvent-free method provided excellent yields and shorter reaction times compared to solvent-assisted conventional methods. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Knoevenagel Condensation | 2-Hydroxy-1-naphthaldehyde, Ethyl malonate | Microwave irradiation with a solid support | Reaction completed in minutes with high yield, avoiding the need for organic bases and solvents like ethanol or pyridine. mdpi.org | mdpi.org |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Sustainable catalysts for the synthesis and derivatization of this compound are typically designed to be highly active under mild conditions, easily separated from the reaction mixture, and reusable over multiple cycles, thus minimizing waste and cost.

Heterogeneous and Bio-based Catalysts: A significant focus has been on replacing hazardous and corrosive liquid acid or base catalysts (e.g., sulfuric acid, piperidine) with solid, heterogeneous alternatives. Chitosan-SO3H, a sulfonated biopolymer, has emerged as a highly effective biodegradable and reusable green acid catalyst. tandfonline.comtandfonline.com It has been successfully used to catalyze the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with barbituric acid derivatives under solvent-free conditions. tandfonline.comresearchgate.net Studies show this catalyst is easily recovered by filtration and can be reused for up to five cycles without a significant loss in its catalytic activity. tandfonline.com Similarly, simple and inexpensive catalysts like formic acid have been employed for the solvent-free synthesis of tridentate Schiff bases. shd-pub.org.rs

Supported Catalysts: Another strategy involves immobilizing a catalyst on a solid support like silica (B1680970) gel or alumina (B75360). Ammonium acetate (B1210297) supported on basic alumina has been reported as a highly efficient catalyst for the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde under solvent-free microwave conditions, offering a clean, fast, and environmentally friendly methodology. mdpi.org

Metal-Based Catalytic Systems: For the synthesis of the naphthaldehyde core itself, advanced catalytic systems are being developed. A highly regioselective annulation of 3-formylchromones with alkynes using indium triflate (In(III)) as a catalyst provides a direct, one-pot route to 1-naphthaldehyde (B104281) derivatives. acs.org This method features an unusual molecular rearrangement and demonstrates the power of modern organometallic catalysis in building complex molecular frameworks efficiently. acs.org

The following table summarizes various sustainable catalytic systems used in the synthesis and derivatization of naphthaldehydes.

| Catalyst System | Reaction Type | Conditions | Advantages | Reference(s) |

| Chitosan-SO3H | Knoevenagel Condensation | Solvent-free, 60 °C | Biodegradable, biocompatible, easily recoverable, and reusable for up to five cycles with high yields. tandfonline.comtandfonline.com | tandfonline.comtandfonline.comresearchgate.net |

| Ammonium Acetate on Alumina | Knoevenagel Condensation | Solvent-free, Microwave Irradiation | Fast, clean, avoids organic bases and solvents, simple work-up. | mdpi.org |

| Formic Acid | Schiff Base Synthesis | Solvent-free, 110 °C | Inexpensive catalyst, operational simplicity, good yields, and short reaction times. | shd-pub.org.rs |

| Indium Triflate (In(III)) | Annulation to form 1-Naphthaldehydes | One-pot reaction | High regioselectivity, construction of diverse and complex naphthaldehyde structures. | acs.org |

| Ammonium Chloride | Formylation of Naphthols | Reaction in acetic acid at 80 °C | Direct route to hydroxynaphthaldehyde compounds from naphthol precursors. | google.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of 6-Hydroxy-1-naphthaldehyde and its derivatives, FT-IR spectra reveal characteristic absorption bands corresponding to the hydroxyl (-OH) and carbonyl (C=O) groups.

In studies of related Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (B42665), the FT-IR spectra show the disappearance of the aldehydic (CHO) and amino (NH2) group vibrations upon condensation, with the concurrent appearance of a new sharp band in the region of 1619-1624 cm⁻¹, which is attributed to the azomethine (-C=N) linkage. semanticscholar.orgtandfonline.com The phenolic O-H stretching vibration in these types of compounds typically appears as a broad band. For instance, in N-(2-iodo)-naphthaldimine, a derivative of 2-hydroxy-1-naphthaldehyde, the O-H stretch is observed at 3415 cm⁻¹. tandfonline.com The position and shape of this band can be indicative of intra- and intermolecular hydrogen bonding. In the spectra of metal complexes of these Schiff bases, the O-H band disappears, confirming deprotonation and coordination through the phenolic oxygen. tandfonline.com For comparison, the IR spectrum of 4-hydroxy-1-naphthaldehyde (B1296455) is available in the Coblentz Society's evaluated infrared reference spectra collection. nist.gov

Table 1: Key FT-IR Vibrational Frequencies for Naphthaldehyde Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Type |

|---|---|---|

| Aldehyde (C=O) | ~1715 | 2-hydroxy-1-naphthaldehyde derivative semanticscholar.org |

| Phenolic (-OH) | ~3315 - 3415 | 2-hydroxy-1-naphthaldehyde derivatives tandfonline.com |

| Azomethine (C=N) | ~1592 - 1624 | Schiff base derivatives semanticscholar.orgtandfonline.com |

Electronic Absorption Spectroscopy for Electronic Transitions (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended aromatic system of the naphthalene (B1677914) ring in this compound gives rise to characteristic absorption bands.

Studies on derivatives such as 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) show absorption bands at 295 and 340 nm. researchgate.net Upon the addition of a base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH), a strong absorption band appears at 450 nm, indicating the formation of the corresponding nitronaphtholate anion. researchgate.net Similarly, a Schiff base derived from 2-hydroxy-1-naphthaldehyde exhibited absorption bands at 262 nm, 325 nm, and 362 nm in a mixture of acetonitrile and HEPES buffer. scispace.com The addition of metal ions can cause these bands to shift, with new bands appearing at different wavelengths, indicating complex formation. scispace.com For instance, the [Th(IV)-HNAHBH] complex, derived from 2-hydroxy-1-naphthaldehyde, shows a maximum absorbance at 415 nm.

Table 2: UV-Vis Absorption Maxima (λmax) for Naphthaldehyde Derivatives

| Compound/Complex | Solvent | λmax (nm) |

|---|---|---|

| 2-hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295, 340 researchgate.net |

| 2-hydroxy-6-nitro-1-naphthaldehyde + TBAOH | Acetonitrile | 450 researchgate.net |

| Schiff base of 2-hydroxy-1-naphthaldehyde | CH3CN/HEPES | 262, 325, 362 scispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual protons and carbon atoms.

In the ¹H NMR spectra of naphthaldehyde derivatives, the aromatic protons typically resonate in the range of 7.0 to 8.5 ppm. hepvs.ch The aldehyde proton is particularly diagnostic, appearing as a singlet further downfield, generally between 9.0 and 10.5 ppm. hepvs.chmdpi.com For example, in a sulfonamide derivative of 2-hydroxy-1-naphthaldehyde, the aromatic protons appear as a multiplet between 7.50 and 8.25 ppm, the azomethine proton as a singlet at 9.15 ppm, and the hydroxyl proton as a singlet at 10.85 ppm in DMSO-d₆. tandfonline.com Similarly, for 4-hydroxy-1-naphthaldehyde, the aldehyde proton appears at 10.191 ppm in CDCl₃. mdpi.com The chemical shift of the hydroxyl proton can be highly variable and is often observed as a broad singlet, its position being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Naphthaldehyde Derivatives

| Proton | 4-methoxy-1-naphthaldehyde (CDCl₃) mdpi.com | 2-hydroxy-1-naphthaldehyde sulfonamide derivative (DMSO-d₆) tandfonline.com |

|---|---|---|

| Aldehyde (-CHO) | 10.191 (s) | - |

| Azomethine (-CH=N-) | - | 9.15 (s) |

| Aromatic (Ar-H) | 6.893-9.297 (m) | 7.50-8.25 (m) |

| Hydroxyl (-OH) | - | 10.85 (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group in naphthaldehyde derivatives is typically found in the downfield region of the spectrum, around 192-200 ppm. hepvs.chmdpi.com The carbon atoms of the naphthalene ring resonate in the aromatic region, generally between 100 and 160 ppm. The carbon atom bearing the hydroxyl group (C-OH) is also found in this region, typically at the more downfield end. For instance, in 4-methoxy-1-naphthaldehyde, the aldehyde carbon (CHO) resonates at 192.27 ppm, and the carbon attached to the methoxy (B1213986) group (C-OCH₃) is at 160.85 ppm. mdpi.com In a sulfonamide derivative of 2-hydroxy-1-naphthaldehyde, the carbon of the azomethine group appears at 160.8 ppm, while the naphthalene carbons span from 114.6 to 158.8 ppm. tandfonline.com

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Naphthaldehyde Derivatives

| Carbon | 4-methoxy-1-naphthaldehyde (CDCl₃) mdpi.com | 2-hydroxy-1-naphthaldehyde sulfonamide derivative (DMSO-d₆) tandfonline.com |

|---|---|---|

| Aldehyde (C=O) | 192.27 | - |

| Azomethine (C=N) | - | 160.8 |

| C-O (Aromatic) | 160.85 | 158.8 |

| Aromatic C | 102.92 - 139.64 | 114.6 - 135.1 |

High-Resolution Mass Spectrometry for Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For a derivative of 2-hydroxy-8-methoxy-1-naphthaldehyde, the expected molecular ion [M+H]⁺ was calculated to be at m/z = 216.0661. rsc.org In another study, the mass spectrum of a sulfonamide derivative of 2-hydroxy-1-naphthaldehyde showed a molecular ion peak [M]⁺ at m/z = 325.9, which is consistent with its calculated molecular weight. tandfonline.com These findings are essential for confirming the identity of synthesized compounds.

Table 5: High-Resolution Mass Spectrometry Data for Naphthaldehyde Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z |

|---|---|---|---|

| (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde Oxime derivative | ESI | 216.0661 ([M+H]⁺) | - rsc.org |

Solid-State Structural Analysis by X-ray Diffraction

For instance, the crystal structure of Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde has been determined. nih.govsemanticscholar.org These studies reveal that the naphthalene ring system is essentially planar. In one such zwitterionic derivative, the planarity of the 1-methylnaphthalen-2-olate group was confirmed, with the pyrimidine (B1678525) and chlorophenyl rings oriented at specific dihedral angles. rcsb.org The crystal packing in these structures is often stabilized by a network of noncovalent interactions, including hydrogen bonding and π-π stacking. semanticscholar.org In a co-crystal structure of a 1-hydroxy-2-naphthaldehyde (B49639) derivative, the space group was determined to be P 1 21 1, with specific unit cell dimensions. For 2,6-dihydroxy-1-naphthaldehyde, crystallographic analysis shows a nearly planar conformation, with the aldehyde group slightly out of the naphthalene plane. hepvs.ch The crystal structure is further characterized by intermolecular hydrogen bonding and π-π stacking interactions with centroid-to-centroid distances of about 3.844 angstroms. hepvs.ch

Table 6: Selected Crystallographic Data for Naphthaldehyde Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 2,6-Dihydroxy-1-naphthaldehyde | - | - | Nearly planar, π-π stacking distance ~3.844 Å hepvs.ch |

| Co-crystal of a 1-hydroxy-2-naphthaldehyde derivative | - | P 1 21 1 | - |

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements are a key tool for determining the electronic configuration and geometry of transition metal complexes derived from this compound. The magnetic moment (μeff), calculated from these measurements, provides insight into the number of unpaired electrons in the metal center.

For instance, Co(II) complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been reported to have magnetic moments in the range of 4.82–4.85 B.M., which is consistent with high-spin octahedral Co(II) complexes. tandfonline.com In another study, a Co(II) complex exhibited a magnetic moment of 3.24 B.M., suggesting a low-spin d7 system with one unpaired electron in a square-planar geometry. fudutsinma.edu.ng

Copper(II) complexes, with a d9 electronic configuration, are expected to have a magnetic moment corresponding to one unpaired electron. Measured values for octahedral copper(II) complexes of 2-hydroxy-1-naphthaldehyde derivatives fall in the range of 1.79–1.83 B.M. tandfonline.com Another study reported a magnetic moment of 1.62 B.M. for a Cu(II) complex. fud.edu.ng

Nickel(II) complexes of these ligands have shown magnetic moments between 3.30–3.32 B.M., which is indicative of an octahedral geometry. tandfonline.com Another reported Ni(II) complex had a magnetic moment of 2.6 B.M. fud.edu.ng

The paramagnetic nature of these complexes is a common finding, confirming the presence of unpaired electrons. fud.edu.ngbohrium.com In contrast, some complexes, such as those of Co(III) and Cd(II), have been found to be diamagnetic. tandfonline.com

Table 3: Magnetic Moment Data for Metal Complexes of this compound Derivatives

| Metal Ion | Schiff Base Ligand Derived From | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | Sulfonamides | 4.82–4.85 | Octahedral | tandfonline.com |

| Cu(II) | Sulfonamides | 1.79–1.83 | Octahedral | tandfonline.com |

| Ni(II) | Sulfonamides | 3.30–3.32 | Octahedral | tandfonline.com |

| Co(II) | Leucine (B10760876) | 4.42 | Octahedral | fud.edu.ng |

| Ni(II) | Leucine | 2.6 | Octahedral | fud.edu.ng |

| Cu(II) | Leucine | 1.62 | Octahedral | fud.edu.ng |

| Co(II) | 4-iodoaniline (B139537) | 3.24 | Square-planar | fudutsinma.edu.ng |

| Ni(II) | 4-iodoaniline | 2.92 | Square-planar | fudutsinma.edu.ng |

| Mn(III) | Hydrazine (B178648) | 1.6-3.31 | Octahedral | rdd.edu.iq |

| Co(II) | 2-aminobenzothiazole (B30445) | 2.332 | Square planar | upi.edu |

Molar Conductance Studies for Electrolytic Behavior

Molar conductance measurements are employed to determine whether a metal complex in solution behaves as an electrolyte or a non-electrolyte. This is crucial for understanding the nature of the complex, specifically whether the anions are coordinated to the metal ion or are present as counter-ions.

Schiff base complexes of this compound are often dissolved in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for these measurements. tandfonline.comajrconline.org Low molar conductance values typically indicate that the complexes are non-electrolytic in nature. ajrconline.orgresearchgate.net This suggests that the anions are coordinated to the metal ion and the complex is neutral.

For example, a series of Co(II), Cu(II), Ni(II), and Zn(II) complexes of sulfonamide-derived Schiff bases exhibited molar conductance values in the range of 82–91 Ω−1 cm2 mol−1 in DMF, indicating their non-electrolytic character. tandfonline.com Similarly, very low molar conductance values (2.23-5.86 ohm-1 cm2mol-1) for Cu(II), Co(II), and Ni(II) complexes of a Schiff base derived from leucine confirmed their non-electrolytic nature. fud.edu.ng

In contrast, higher molar conductance values suggest an electrolytic nature, where the complex dissociates in solution. For instance, complexes of Mn(III), Fe(III), and Co(III) with a bishydrazone derived from 2-hydroxy-1-naphthaldehyde showed electrolytic behavior, supporting their formulation as [M(NIB)2]X, where X is a counter-ion. tandfonline.com

Table 4: Molar Conductance of Metal Complexes of this compound Derivatives

| Metal Complex | Solvent | Molar Conductance (Ω-1 cm2 mol-1) | Electrolytic Nature | Reference |

|---|---|---|---|---|

| Co(II), Cu(II), Ni(II), Zn(II) complexes of sulfonamide Schiff bases | DMF | 82–91 | Non-electrolyte | tandfonline.com |

| Cu(II), Co(II), Ni(II) complexes of leucine Schiff base | - | 2.23-5.86 | Non-electrolyte | fud.edu.ng |

| Co(II), Ni(II) complexes of 4-iodoaniline Schiff base | DMF | 4.51 - 11.31 | Non-electrolyte | fudutsinma.edu.ng |

| Mn(III), Fe(III), Co(III) complexes of isatin (B1672199) bishydrazone | DMSO | - | Electrolytic | tandfonline.com |

| Co(II), Ni(II) complexes of 2-aminobenzothiazole Schiff base | Ethanol (B145695) | 4.55 and 5.90 | Non-electrolyte | upi.edu |

| Cu(II), Co(II), Ni(II), Mn(II), Zn(II) complexes of 3-hydroxy-4-[N-(2-hydroxynaphthylidene)-amino]-naphthalene-1-sulfonic acid | - | - | Non-electrolytic | bibliotekanauki.pl |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition pattern of this compound derivatives and their metal complexes.

The TGA curves of metal complexes can reveal the presence of water molecules, either lattice or coordinated. For example, the absence of a weight loss step around 100°C in the TGA curves of Co(III) and Cd(II) complexes indicated the lack of solvate molecules in their structures. tandfonline.com In contrast, the initial mass loss observed in some Cu(II) complexes between 50-195°C was attributed to the loss of lattice water molecules. sdiarticle5.com

The subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand. sdiarticle5.comekb.eg The final residue at the end of the analysis is often the corresponding metal oxide, and the percentage of this residue can be compared with the calculated value to confirm the stoichiometry of the complex. tandfonline.comsdiarticle5.com For instance, the decomposition of a Cu(II) complex concluded with the formation of a stable CuO residue. sdiarticle5.com

The thermal stability of the complexes can also be compared. For example, Co(III) and Cd(II) complexes showed thermal stability up to 165 °C and 270 °C, respectively. tandfonline.com

Table 5: Thermal Decomposition Data for Metal Complexes of this compound Derivatives

| Complex | Decomposition Steps | Final Residue | Key Findings | Reference |

|---|---|---|---|---|

| CoL1 and NiL1 complexes | Single step decomposition of a part of the ligand at 273 °C. | - | - | ekb.eg |

| Cu(II) complex of pyrimidine Schiff base | Two-step decomposition: loss of two lattice water molecules (50-195 °C) followed by decomposition of the complex (195-570 °C). | CuO | Confirmed the presence of two coordinated water molecules. | sdiarticle5.com |

| Co(III) complex of pyridyl Schiff base | Stable up to 165 °C, followed by two-step decomposition. | Co(III) oxide (12.52% found, 11.84% calculated) | Absence of solvate molecules. | tandfonline.com |

| Cd(II) complex of pyridyl Schiff base | Stable up to 270 °C, followed by two-step decomposition. | CdO (18.28% found, 18.98% calculated) | Absence of solvate molecules. | tandfonline.com |

| Copper(II) complex of 1-naphthaldehyde (B104281) semicarbazone | - | - | Excellent thermal stability. | sdiarticle4.com |

Computational and Theoretical Chemistry Insights

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of 6-Hydroxy-1-naphthaldehyde and its derivatives have highlighted their potential for applications in optoelectronic technologies. tandfonline.com Computational studies, often employing Density Functional Theory (DFT), are used to calculate key quantum chemical descriptors that govern NLO behavior.

Derivatives of naphthaldehyde have been shown to possess superior NLO properties when compared to standard reference materials like urea. For instance, calculations on related naphthaldehyde compounds have revealed significant first-order hyperpolarizability, a key indicator of second-order NLO activity. benthamdirect.com The efficiency of intramolecular charge transfer (ICT) within these molecules, as determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial factor influencing their NLO response. tandfonline.com A smaller HOMO-LUMO gap generally correlates with a more efficient ICT and enhanced NLO properties. tandfonline.com

Research on a Schiff base derived from 7-hydroxy-1-naphthaldehyde demonstrated a significant nonlinear refractive index when irradiated with a continuous-wave laser. nih.gov Such findings underscore the potential of the hydroxynaphthaldehyde scaffold in designing materials for applications like all-optical switching. nih.gov Theoretical studies on similar compounds, such as 6-methoxy-2-naphthaldehyde, have also confirmed NLO activity, with second harmonic generation (SHG) efficiency measured to be a fraction of that of urea. researchgate.net

Table 1: Calculated NLO Properties and Related Parameters for Naphthaldehyde Derivatives

| Compound/Derivative | Method | Key Findings | Reference |

| 2-Hydroxy-1-naphthaldehyde (B42665) based barbiturates | DFT (M06/6-311G(d,p)) | Efficient intramolecular charge transfer (ICT) contributes to NLO properties. HOMO-LUMO gaps were calculated to be between 3.643 eV and 3.822 eV. | tandfonline.com |

| Schiff base of 7-hydroxy-1-naphthaldehyde | DFT-B3LYP/6-311G(d,p) | High nonlinear index of refraction (4.579 × 10⁻¹¹ m²/W) was determined. | nih.gov |

| 4-Hydroxy-1-naphthaldehyde (B1296455) | DFT (B3LYP/6-311++G(d,p)) | Found to be a potential candidate for NLO applications with superior hyperpolarizability compared to urea. | benthamdirect.com |

| 6-Methoxy-2-naphthaldehyde | Experimental (Powder technique) | Showed NLO property 0.59 times that of urea. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic interactions of molecules like this compound. These simulations provide insights into the stability of different conformers and the behavior of the molecule in various environments. mdpi.comlongdom.org

Studies on related naphthaldehyde compounds have utilized MD simulations to investigate the dynamic behavior and stability of complexes, for example, with biological macromolecules. mdpi.com These simulations, often run over nanosecond timescales, can monitor structural changes and the stability of interactions, such as hydrogen bonds. mdpi.com For naphthaldehyde derivatives, intramolecular hydrogen bonding and steric effects are significant factors that determine conformational preferences. researchgate.net

The conformational landscape of naphthaldehydes is influenced by the rotational positions of the aldehyde and hydroxyl groups. longdom.orgresearchgate.net For instance, in 1-naphthaldehyde (B104281), a cis and trans conformer can exist, with their relative populations determined by their energies. researchgate.net Quantum chemical calculations often complement MD simulations to provide accurate relative energies of these conformers. researchgate.net This integrated approach allows for a comprehensive understanding of the molecule's structural dynamics.

Hirshfeld Surface Analysis for Intermolecular Interactions and Supramolecular Assembly

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal, providing critical insights into the supramolecular assembly of compounds like this compound. This analysis maps various close contacts between atoms, revealing the nature and significance of interactions such as hydrogen bonds and van der Waals forces that govern the crystal packing. researchgate.netnih.govacs.org

For derivatives of 2-hydroxy-1-naphthaldehyde, Hirshfeld analysis has been instrumental in elucidating the contributions of different intermolecular contacts. nih.govacs.org In a study of a chiral Schiff base derived from 2-hydroxy-1-naphthaldehyde, the analysis revealed that H···H (48.9%) and C···H (40.2%) interactions were predominant, with significant C–H···O interactions (7.6%) also playing a crucial role in the molecular packing. nih.gov Red spots on the d_norm map, a feature of Hirshfeld surface analysis, indicate close contacts that are shorter than the sum of the van der Waals radii, highlighting strong interactions like hydrogen bonds. researchgate.netnih.gov

This technique allows for a detailed breakdown of intermolecular forces. For example, in copper(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff bases, Hirshfeld analysis provided information on both hydrogen intermolecular and π-π interactions. nih.gov Similarly, in zwitterionic compounds derived from 2-hydroxy-1-naphthaldehyde, this analysis was used to explore the supramolecular assembly stabilized by various noncovalent interactions. rsc.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a 2-Hydroxy-1-naphthaldehyde Derivative

| Interaction Type | Percentage Contribution | Reference |

| H···H | 48.9% | nih.gov |

| C···H | 40.2% | nih.gov |

| H···O | 7.6% | nih.gov |

Elucidation of Photophysical Mechanisms

The photophysical behavior of this compound and its derivatives is governed by several key processes that occur upon photoexcitation. These mechanisms, including Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Photo-Induced Electron Transfer (PET), are fundamental to their applications in areas like fluorescent sensors and optical materials. mcours.netrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its excited state. In molecules like this compound, which possess both a proton-donating hydroxyl group and a proton-accepting carbonyl group in close proximity, ESIPT can lead to the formation of a transient tautomer with distinct fluorescence properties. sonar.ch This often results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. sonar.ch

Theoretical studies, often using time-dependent density functional theory (TD-DFT), have been employed to investigate the mechanism and energy barriers of ESIPT in solvated 2-hydroxy-1-naphthaldehyde derivatives. dntb.gov.ua These studies have shown that the ESIPT reaction can have a low energy barrier, for instance, 2.54 kcal mol⁻¹ in a non-polar solvent, facilitating the conversion from the excited enol form to the keto tautomer. dntb.gov.ua The solvent environment can play a crucial role, potentially introducing a "solvent-induced barrier" to the ESIPT reaction. acs.org The planarity of the molecule is also essential for efficient intramolecular hydrogen bonding and the subsequent proton transfer. sonar.ch

The ESIPT phenomenon is a key factor in the design of fluorescent probes. For example, the inhibition of ESIPT upon binding to an analyte can lead to a detectable change in the fluorescence signal. growingscience.com

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a redistribution of electron density within a molecule, typically from an electron-donating group to an electron-accepting group. rsc.org This change in the dipole moment of the excited state can significantly affect the fluorescence emission spectrum. rsc.org

In derivatives of this compound, ICT processes are often observed and can occur alongside other photophysical phenomena like ESIPT. growingscience.com The efficiency of ICT is related to the electronic properties of the donor and acceptor moieties and the nature of the molecular bridge connecting them. tandfonline.com Theoretical calculations, such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis, are used to understand the charge distribution and the HOMO-LUMO energy gap, which are indicative of the potential for ICT. tandfonline.comnih.gov For instance, a smaller HOMO-LUMO energy gap in certain 2-hydroxy-1-naphthaldehyde based barbiturates was shown to correspond to more efficient ICT. tandfonline.com The quenching of fluorescence in some sensor molecules upon binding to a metal ion has been attributed to an internal charge transfer mechanism. rsc.org

Photo-Induced Electron Transfer (PET) Quenching and Activation

Photo-Induced Electron Transfer (PET) is a common mechanism for fluorescence quenching. mcours.net In a typical PET sensor, a fluorophore is linked to a receptor unit. Upon excitation, an electron can transfer from the receptor to the fluorophore (or vice versa), preventing the fluorophore from emitting light. mcours.netajast.net This process is highly sensitive to the energy levels of the molecular orbitals of both the fluorophore and the receptor. mcours.net

In the context of this compound derivatives designed as fluorescent sensors, the naphthalene (B1677914) moiety often serves as the fluorophore. The binding of an analyte, such as a metal ion, to the receptor part of the molecule can alter the energy of the receptor's orbitals. ajast.net This change can inhibit the PET process, leading to a "turn-on" fluorescence response. ajast.netmdpi.com For example, the fluorescence of a chemosensor can be quenched due to PET from an azomethine group to the naphthalene fluorophore; upon binding of a metal ion, this PET process is blocked, and fluorescence is restored. mdpi.com Conversely, interaction with certain paramagnetic ions can induce fluorescence quenching through a Chelation-Enhanced Fluorescence Quenching (CHEQ) effect. growingscience.com

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ)

No specific studies detailing the CHEF or CHEQ properties of this compound or its direct derivatives were identified. The potential for this compound to act as a ligand for metal ions exists, but computational models and experimental data on how metal ion coordination affects its fluorescence are not available in the reviewed literature.

Aggregation-Induced Emission (AIE) Phenomena

There is no available research that specifically investigates or reports Aggregation-Induced Emission (AIE) phenomena for this compound. While AIE is a widely studied topic for other naphthaldehyde derivatives, particularly in the context of Schiff bases derived from 2-Hydroxy-1-naphthaldehyde researchgate.net, this specific area remains unexplored for the this compound isomer.

Tautomerism Studies (Keto-Enol, Ground State Proton Transfer)

Detailed computational and experimental studies on the keto-enol tautomerism and ground state proton transfer for this compound are not present in the available scientific literature. Such studies are common for isomers where the hydroxyl and aldehyde groups are in ortho positions (e.g., 2-Hydroxy-1-naphthaldehyde), facilitating intramolecular proton transfer. In this compound, these groups are not positioned ortho to each other, which fundamentally changes the potential for intramolecular hydrogen bonding and proton transfer mechanisms, making it a less common subject for such investigations compared to its isomers.

Due to the lack of specific data for this compound in the specified areas, the creation of detailed research findings and data tables as requested is not feasible.

Coordination Chemistry of 6 Hydroxy 1 Naphthaldehyde Derivatives

Design and Synthesis of Metal Chelates

The design of metal chelates based on 6-hydroxy-1-naphthaldehyde hinges on the synthesis of Schiff base ligands, which are typically prepared through a condensation reaction. This reaction involves the refluxing of this compound with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). tandfonline.comresearchpublish.comsphinxsai.com The addition of a catalytic amount of glacial acetic acid is sometimes employed to facilitate the reaction. semanticscholar.orgnih.gov The choice of the primary amine is crucial as it dictates the denticity and the nature of the donor atoms in the resulting ligand. A variety of amines, including diamines, sulfonamides, and anilines, have been utilized to create bidentate, tridentate, or tetradentate ligands. tandfonline.comnih.govtandfonline.com

The synthesis of the metal complexes is subsequently achieved by reacting the Schiff base ligand with a metal salt, such as a chloride, acetate (B1210297), or nitrate (B79036) salt of the desired metal. tandfonline.comtandfonline.comorientjchem.org This reaction is generally carried out by refluxing the ligand and the metal salt in a solvent like ethanol, methanol, or dioxane. tandfonline.comresearchpublish.com In some procedures, the pH of the reaction mixture is controlled using a buffer solution to promote the formation of the desired complex. tandfonline.com The stoichiometry of the reactants, typically in a 1:1 or 1:2 metal-to-ligand molar ratio, influences the final structure of the chelate. researchpublish.comorientjchem.org The resulting solid metal complex is then isolated by filtration, washed with an appropriate solvent, and dried. researchpublish.comorientjchem.org Alternative synthesis methods, such as mechanochemical synthesis via liquid-assisted grinding, have also been successfully employed. rsc.org

Table 1: Examples of Synthesized Metal Complexes with this compound Schiff Base Derivatives

| Amine Precursor | Metal Salt | M:L Ratio | Resulting Complex Formula | Reference |

|---|---|---|---|---|

| Sulfanilamide | CoCl₂·6H₂O | 1:2 | [Co(L₁-H)₂(H₂O)₂] | tandfonline.com |

| 4-Bromo aniline | CoCl₂ | 1:2 | [Co(C₁₇H₁₁BrNO)₂] | orientjchem.org |

| o-Phenylenediamine (B120857) | MnCl₂ | 1:2 | Mn(II) Complex | researchpublish.com |

| Isatin (B1672199) monohydrazone | Mn(OAc)₃ | 1:2 | [Mn(NIB)₂]OAc | tandfonline.com |

Coordination Modes and Ligand Donor Atom Preferences

Schiff base ligands derived from this compound exhibit versatile coordination behavior, primarily acting as chelating agents through specific donor atoms. The most common coordination mode involves the deprotonated phenolic oxygen and the nitrogen atom of the azomethine (-CH=N-) group. tandfonline.comtandfonline.comorientjchem.org This chelation forms a stable five or six-membered ring with the central metal ion.

Depending on the structure of the amine precursor, these ligands can be classified by their denticity:

Bidentate Ligands: These ligands coordinate through one phenolic oxygen and one azomethine nitrogen atom (O, N donor set).

Tridentate Ligands: When the amine moiety contains an additional donor atom, such as in derivatives of o-aminophenols, the ligand can act as a tridentate agent with an ONO donor set. nih.govtandfonline.com

Tetradentate Ligands: Symmetrical diamines can be used to synthesize tetradentate ligands that bind a single metal ion through two phenolic oxygens and two azomethine nitrogens (N₂O₂ donor set). sphinxsai.comrsc.org

The coordination of these donor atoms to the metal center is confirmed through spectroscopic methods, most notably infrared (IR) spectroscopy. Evidence for the involvement of the azomethine nitrogen is a characteristic shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to that of the free ligand. tandfonline.comresearchpublish.com Similarly, the deprotonation and coordination of the phenolic hydroxyl group are indicated by the disappearance of the broad ν(OH) band and a shift in the phenolic ν(C-O) frequency upon complexation. tandfonline.com The formation of new, lower frequency bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations further substantiates the coordination. sbmu.ac.ir

Geometrical Stereochemistry and Coordination Polyhedra of Metal Complexes

The metal complexes of this compound derivatives adopt various geometries, which are influenced by the coordination number of the central metal ion, the nature of the ligand, and the metal's electronic configuration. The most commonly observed coordination polyhedra are octahedral, square planar, and tetrahedral. tandfonline.comrsc.orgekb.eg

Octahedral Geometry: This is a frequent arrangement for many transition metal complexes, such as those of Co(II), Ni(II), Mn(III), and Fe(III). tandfonline.comtandfonline.comekb.eg In many cases, the coordination sphere is completed by two Schiff base ligands and two water molecules, resulting in a formula like [M(L)₂(H₂O)₂]. tandfonline.com

Square Planar Geometry: This geometry is characteristic of many Cu(II) complexes and some Ni(II) complexes. rsc.orgsbmu.ac.irekb.eg X-ray crystallography has confirmed distorted square planar coordination for certain zinc(II) and copper(II) complexes. rsc.orgnih.gov

Tetrahedral Geometry: Metal ions such as Zn(II) and some Co(II) ions can form complexes with a tetrahedral or distorted tetrahedral structure. rsc.orgsbmu.ac.ir

Distorted Square-Pyramidal Geometry: In some instances, particularly with tetradentate ligands, a five-coordinate geometry is observed. For example, some Cu(II) and Zn(II) complexes exhibit a distorted square-pyramidal structure arising from a 4+1 coordination pattern, where there is an N₂O₂ chromophore from the Schiff base and a weaker interaction with another donor atom. rsc.org

The chelation of the ligands around the metal center can also introduce elements of chirality. For certain complexes, the arrangement of the ligands can create chiral Λ- and Δ-configurations at the metal atom, leading to the crystallization of the complex as a racemic mixture. rsc.org

Table 2: Geometries of Various Metal Complexes

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II) | Bidentate (from sulfonamides) | Octahedral | tandfonline.com |

| Cu(II) | Bidentate (from 2-biphenylamine) | Irregular Square Planar | rsc.org |

| Co(II) | Bidentate (from 2-biphenylamine) | Irregular Tetrahedral | rsc.org |

| Zn(II) | Tetradentate (from diamines) | Distorted Square-Pyramidal | rsc.org |

| Cu(II) | Tetradentate (from diamines) | Distorted Square-Planar | rsc.org |

| Mn(III), Fe(III) | Tridentate (from isatin monohydrazone) | Octahedral | tandfonline.com |

Electronic and Spectroscopic Manifestations of Metal-Ligand Interactions

The interaction between the metal ion and the Schiff base ligand gives rise to distinct spectroscopic and magnetic properties. These properties are instrumental in elucidating the structure and bonding within the complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: As previously mentioned, shifts in the vibrational frequencies of the azomethine ν(C=N) and phenolic ν(C-O) groups are primary indicators of coordination. tandfonline.comtandfonline.com

NMR Spectroscopy: In the ¹H NMR spectra of the diamagnetic complexes (e.g., Zn(II)), the signal for the phenolic -OH proton disappears upon complexation, confirming its deprotonation and bonding to the metal. tandfonline.com The azomethine proton signal (-CH=N-) typically experiences a downfield shift, indicating a change in its electronic environment due to coordination. tandfonline.com Similarly, the ¹³C NMR spectra show a downfield shift of the azomethine carbon signal, further supporting the involvement of the imine nitrogen in chelation. tandfonline.com

Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of the complexes display bands arising from intra-ligand π→π* and n→π* electronic transitions. Additionally, new bands appear in the visible region which are attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions. tandfonline.com These d-d transitions are particularly useful for determining the geometry of the complex. For instance, octahedral Ni(II) complexes typically exhibit three absorption bands corresponding to the transitions ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₂g(P). tandfonline.com

Magnetic Properties: Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a complex, which in turn helps to deduce its geometry.

The magnetic moments for octahedral Co(II) and Ni(II) complexes are typically in the range of 4.82–4.85 B.M. and 3.30–3.32 B.M., respectively. tandfonline.com

Cu(II) complexes, having a d⁹ configuration with one unpaired electron, generally exhibit magnetic moments around 1.79–1.84 B.M. tandfonline.comorientjchem.org

Complexes of d¹⁰ ions like Zn(II) are diamagnetic, as expected. researchpublish.com

Table 3: Spectroscopic and Magnetic Data for Selected Metal Complexes

| Complex Type | Key IR Shifts (cm⁻¹) | Key ¹H NMR Shifts (ppm) | d-d Transitions (cm⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|---|

| Ligand (L₁) | ν(OH) ~3315, ν(C=N) ~1597 | δ(OH) 10.85, δ(CH=N) 9.15 | - | - |

| [Co(L₁-H)₂(H₂O)₂] | ν(C=N) shifted lower | δ(CH=N) shifted downfield | 10,200; 16,950; 21,740 | 4.82-4.85 |

| [Ni(L₁-H)₂(H₂O)₂] | ν(C=N) shifted lower | δ(CH=N) shifted downfield | 10,395; 15,690; 26,455 | 3.30-3.32 |

| [Cu(L₁-H)₂(H₂O)₂] | ν(C=N) shifted lower | δ(CH=N) shifted downfield | 16,390 | 1.79-1.83 |

L₁ = 4-[(2-hydroxynaphthalen-1-yl)methyleneamino] benzenesulfonamide. Data sourced from tandfonline.com.

Redox Behavior and Electrochemical Properties of Complexes

The redox properties of metal chelates derived from this compound can be investigated using electrochemical techniques such as cyclic voltammetry. This method provides insight into the stability of different oxidation states of the metal center within the complex and the reversibility of its redox processes.

Studies on a mononuclear Zn(II) complex with a tetradentate Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde (B42665) and 2,3-diaminobenzene have been conducted to characterize its electrochemical behavior. nih.gov The investigation was performed using glassy carbon and platinum electrodes in a DMF solution. nih.gov Similarly, the cyclic voltammetry of a series of Zn(II), Mn(III), and Co(III) complexes indicated that they undergo irreversible redox processes. semanticscholar.org The specific redox potentials and the nature of the electron transfer process are highly dependent on the central metal ion, the ligand structure, and the solvent system used.

Investigation of Spin-Coupled Systems in Metal Complexes

In certain polynuclear complexes, or in mononuclear complexes with specific electronic configurations, magnetic interactions between electron spins can occur. These interactions, known as spin-coupling, can be either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins). The investigation of such phenomena is often carried out through detailed magnetic susceptibility measurements at varying temperatures.

For some binuclear metal complexes derived from this compound Schiff bases, the experimentally observed magnetic moment values have been found to differ slightly from the values expected for non-interacting metal centers. orientjchem.org Such deviations can suggest the presence of a spin-coupled system, where magnetic exchange interactions are mediated through the bridging atoms of the ligand between the two metal ions. orientjchem.org However, more extensive magnetic studies are typically required to fully characterize the nature and magnitude of these spin-spin interactions.

Supramolecular Assemblies and Molecular Recognition Studies

Self-Assembly Processes Driven by Noncovalent Interactions

Currently, there is a lack of specific studies in the scientific literature detailing the self-assembly processes of 6-Hydroxy-1-naphthaldehyde. It is theoretically plausible that this compound could self-assemble through various noncovalent interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor. Furthermore, the extended naphthalene (B1677914) ring system provides a platform for aromatic stacking interactions. The interplay between these forces would be expected to drive the formation of ordered supramolecular structures. However, without experimental or computational studies, the specific nature and architecture of these potential assemblies remain speculative.

Hydrogen Bonding Networks in Solid and Solution States

Detailed crystallographic or solution-state NMR studies focused on the hydrogen bonding networks of this compound are not prominently featured in current research literature. Based on its molecular structure, it is anticipated that this compound would form extensive intermolecular hydrogen bonds in the solid state. The hydroxyl group could engage in O-H···O interactions with either the hydroxyl or carbonyl oxygen of neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks. In solution, the nature of the hydrogen bonding would be highly dependent on the solvent's polarity and its ability to compete for hydrogen bonding sites.

Design Principles for Host-Guest Recognition Systems

There is no available research on the application of this compound in the design of host-guest recognition systems. In principle, its structure could be incorporated into larger macrocyclic or cavitand hosts. The functional groups could serve as recognition sites for complementary guest molecules. For instance, the hydroxyl and aldehyde groups could bind to guests capable of forming multiple hydrogen bonds. The aromatic system could also participate in binding aromatic guest molecules through π-stacking. However, the synthesis and study of such host systems based on this specific naphthaldehyde derivative have not been reported.

Tautomeric Equilibria in Supramolecular Environments

The tautomeric equilibria of hydroxy-naphthaldehydes are a subject of significant interest, particularly for isomers where proton transfer can occur between the hydroxyl and aldehyde or a derived imine group. For this compound, the separation of the hydroxyl and aldehyde groups by the naphthalene ring system precludes the formation of the common keto-enamine tautomerism seen in Schiff bases of 2-hydroxy-1-naphthaldehyde (B42665). While other forms of tautomerism are theoretically possible, this topic has not been investigated in the context of supramolecular environments for this compound. Research in this area is heavily concentrated on isomers that exhibit intramolecular proton transfer.

Advanced Applications in Chemical Sensing and Materials Science

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. The 6-Hydroxy-1-naphthaldehyde scaffold is an excellent platform for creating these sensors due to its inherent fluorescence and the reactive aldehyde and hydroxyl groups that allow for tailored modifications. researchgate.netmonash.edu These modifications enable the introduction of specific binding sites for target analytes, leading to highly selective and sensitive detection.

Schiff bases derived from this compound are extensively used in the selective detection of various cations. The imine (-C=N-) nitrogen and the hydroxyl (-OH) group of the naphthaldehyde moiety provide excellent coordination sites for metal ions. monash.edu This binding event often disrupts the electronic structure of the sensor molecule, leading to a discernible change in its fluorescence.

Transition Metal Ions:

Copper (Cu²⁺): Several chemosensors based on this compound have been developed for the detection of Cu²⁺. For instance, a Schiff base formed by the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with hydrazine (B178648), known as 2-hydroxy-1-naphthaldehyde azine (HNA), demonstrates selective fluorescence quenching in the presence of Cu²⁺. mdpi.com This quenching is attributed to the paramagnetic nature of the Cu²⁺ ion. mdpi.com The sensor exhibits a 1:1 binding stoichiometry with Cu²⁺ and can be used for sequential detection of other analytes like biothiols. mdpi.com Another colorimetric probe, PMB3, synthesized from 2-hydroxy-1-naphthaldehyde, allows for the naked-eye detection of both Cu²⁺ and Ni²⁺ ions in aqueous media, with a distinct color change from colorless to yellow. researchgate.net

Zinc (Zn²⁺): A fluorescent probe synthesized from 2-hydroxy-1-naphthalene formaldehyde (B43269) and furan-2-carbohydrazide (B108491) shows a "turn-on" fluorescence response specifically for Zn²⁺. typeset.ioscispace.com This enhancement is attributed to the inhibition of the Photoinduced Electron Transfer (PET) process upon complexation with Zn²⁺. typeset.io This sensor has been noted for its high selectivity, low detection limit, and potential for use in living cells. typeset.ioscispace.com Another multi-analyte probe derived from 3-Amino-5,6-benzocoumarin and 2-hydroxy-1-naphthaldehyde can detect Zn²⁺, Cu²⁺, and S²⁻. monash.edu

Aluminum (Al³⁺): Schiff bases of 2-hydroxy-1-naphthaldehyde are effective in detecting Al³⁺. A sensor synthesized from 2-hydroxy-1-naphthaldehyde and 2-amino thiazole (B1198619) recognizes Al³⁺ ions through a "turn-on" fluorescence process. bohrium.comnih.gov The interaction with Al³⁺ inhibits the C=N isomerization and promotes chelation-enhanced fluorescence (CHEF). rsc.org The detection limit for Al³⁺ by some of these sensors is significantly lower than the permissible limit set by the World Health Organization (WHO) for drinking water. researchgate.net

Mercury (Hg²⁺): A simple naphthaldehyde-based sensor has been developed for the fluorometric and colorimetric detection of toxic Hg²⁺ ions in a semi-aqueous medium. researchgate.net A probe synthesized from 6-hydroxy-2-naphthaldehyde (B1303687) and mercaptoethylamine exhibits a "turn-on" fluorescence response to very low concentrations of Hg²⁺. rsc.org

Other Transition Metals: Sensors for other transition metals like nickel (Ni²⁺) researchgate.net, chromium (Cr³⁺) researchgate.net, and iron (Fe²⁺) bohrium.com have also been reported, often utilizing Schiff base derivatives of hydroxy naphthaldehydes.

Alkali/Alkaline Earth Ions: While the focus has been more on transition metals, the adaptable framework of this compound derivatives allows for the potential design of sensors for alkali and alkaline earth metal ions, although specific examples are less commonly reported in the reviewed literature.

The design of fluorescent chemosensors for anions is a growing area of research. Schiff bases and other derivatives of this compound have been successfully employed to detect various anions through mechanisms like hydrogen bonding and deprotonation. bohrium.comresearchgate.net

Fluoride (B91410) (F⁻): A dual-platform colorimetric and ratiometric chemosensor, HNA, constructed from N-n-butyl-4-amino-1,8-naphthalimide and 2-hydroxy-1-naphthaldehyde, has been designed for detecting fluoride anions. bohrium.comscispace.com The sensor exhibits a visible color change from yellow to purple in the presence of F⁻. scispace.com Another strategy involves the use of silyl-ether protected 6-hydroxy-2-naphthaldehyde, where the fluoride ion triggers a nucleophilic substitution reaction, releasing the fluorescent 6-hydroxy-2-naphthaldehyde and leading to a ratiometric response. nih.govacs.org

Cyanide (CN⁻): A chemosensor synthesized by the condensation of 4-cyanophenylhydrazine hydrochloride with 2-hydroxy-1-naphthaldehyde has been developed for cyanide sensing. bohrium.com The interaction with cyanide ions leads to a "turn-on" fluorescent response. bohrium.com

Iodide (I⁻): A hydrazone derivative from the condensation of 2-hydroxy-1-naphthaldehyde and 2,4-dinitrophenylhydrazine (B122626) has been shown to selectively recognize iodide ions through a colorimetric change. rsc.org

Other Anions: Sensors for other anions such as acetate (B1210297) (AcO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) have been developed based on a Schiff base of 2-hydroxy-1-naphthaldehyde and 2-aminothiophenol, which shows a color change from light green to red upon anion addition. researchgate.net

Beyond ions, derivatives of this compound are capable of detecting neutral molecules and other toxic analytes, which is of significant environmental and biological importance.

Formaldehyde (FA): A fluorescent probe based on the fluorophore 6-hydroxy-2-naphthaldehyde has been synthesized for the detection of formaldehyde. rsc.org The sensing mechanism involves a 2-aza-Cope rearrangement reaction between the probe and formaldehyde, resulting in a significant fluorescence enhancement. rsc.orgresearchgate.net This probe has been successfully used to determine formaldehyde content in commercial toffee samples. researchgate.net

Picric Acid (PA): A Schiff base derived from hydroxy naphthaldehyde and benzyloxy benzaldehyde (B42025) exhibits aggregation-induced emission enhancement (AIEE) and acts as a "turn-off" fluorescent probe for picric acid in an aqueous medium. nih.gov The fluorescence quenching is attributed to π-π stacking and hydrogen bonding interactions between the probe and picric acid. nih.gov

Biological Thiols: A chemosensor ensemble, HNA-Cu²⁺, can be used for the sequential detection of Cu²⁺ and then biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). mdpi.com The fluorescence of the HNA probe is initially quenched by Cu²⁺ and is subsequently "turned on" in the presence of biothiols due to a displacement approach. mdpi.com

Different sensing mechanisms are employed in the design of fluorescent chemosensors based on this compound to provide clear and reliable signals.

Ratiometric Sensing: Ratiometric sensors measure the ratio of fluorescence intensities at two different wavelengths. scispace.com This approach offers higher accuracy as it can self-calibrate for environmental effects and probe concentration. scispace.com A ratiometric chemosensor for fluoride ions was developed using a Schiff base of N-n-butyl-4-amino-1,8-naphthalimide and 2-hydroxy-1-naphthaldehyde, where the absorbance at one wavelength decreases while another increases upon F⁻ addition. scispace.com Similarly, ratiometric probes for β-Galactosidase have been developed from 4-Hydroxy-1-naphthaldehyde (B1296455). mdpi.com

Turn-On Fluorescence: In this approach, the sensor is initially non-fluorescent or weakly fluorescent. Upon binding to the analyte, a significant increase in fluorescence intensity is observed. This "turn-on" response is highly desirable as it provides a high signal-to-noise ratio. A probe for Zn²⁺ based on 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide is a prime example of a turn-on sensor. typeset.ioscispace.com The mechanism often involves the suppression of processes like Photoinduced Electron Transfer (PET) or the restriction of C=N isomerization upon analyte binding. monash.edutypeset.iobohrium.com

Turn-Off Fluorescence: Conversely, "turn-off" sensors exhibit a decrease or complete quenching of fluorescence upon interaction with the analyte. A Schiff base probe for picric acid demonstrates this behavior, where the fluorescence is quenched upon detection. nih.gov The quenching of 2-hydroxy-1-naphthaldehyde azine's (HNA) fluorescence by Cu²⁺ is another example of a turn-off mechanism. mdpi.com

The effectiveness of a chemosensor is evaluated based on several key performance parameters.

Selectivity: This refers to the ability of the sensor to detect a specific analyte in the presence of other potentially interfering species. High selectivity is a crucial feature of the sensors derived from this compound. For example, a probe for Al³⁺ showed high selectivity over a range of other metal ions. nih.govbohrium.com Similarly, a sensor for fluoride ions was highly selective against other anions. scispace.com

Sensitivity: Sensitivity is determined by how much the sensor's signal changes in response to a change in the analyte's concentration. Many sensors based on this scaffold exhibit high sensitivity.

Detection Limits (LOD): The limit of detection is the lowest concentration of an analyte that can be reliably detected. Sensors derived from this compound often exhibit very low detection limits, frequently in the micromolar (μM) to nanomolar (nM) range.

The following table summarizes the detection limits of some chemosensors based on this compound and its isomers for various analytes.

| Analyte | Sensor Type | Detection Limit (LOD) | Reference |

| Cations | |||

| Cu²⁺ | Colorimetric | 4.56 µM | researchgate.net |

| Cu²⁺ | Fluorescence Quenching | 15 nM | mdpi.com |

| Ni²⁺ | Colorimetric | 2.68 µM | researchgate.net |

| Zn²⁺ | Turn-on Fluorescence | 11.8 nM | scispace.com |

| Al³⁺ | Turn-on Fluorescence | 6.75 x 10⁻⁸ M | rsc.org |

| Hg²⁺ | Fluorometric/Colorimetric | 110 nM | researchgate.net |

| Anions | |||

| F⁻ | Ratiometric/Colorimetric | 0.61 µM | scispace.com |

| F⁻ | Ratiometric Fluorescence | 73 nM | acs.org |

| I⁻ | Colorimetric | 1.1 x 10⁻⁶ M | rsc.org |

| Neutral Molecules | |||

| Formaldehyde | Turn-on Fluorescence | 0.57 µM | rsc.orgresearchgate.net |

| Picric Acid | Turn-off Fluorescence | 4.04 µM | nih.gov |

| Biothiols | |||

| Cysteine (Cys) | Turn-on Fluorescence | 1.0 µM | mdpi.com |

| Homocysteine (Hcy) | Turn-on Fluorescence | 1.5 µM | mdpi.com |

| Glutathione (GSH) | Turn-on Fluorescence | 0.8 µM | mdpi.com |

The ability to reuse a sensor for multiple detection cycles is an important factor for practical applications and cost-effectiveness.

Several chemosensors derived from this compound have demonstrated good reusability. For instance, a sensor for Zn²⁺ could be regenerated and used for up to five cycles by treating the probe-Zn²⁺ complex with a chelating agent like EDTA, which removes the Zn²⁺ and restores the probe to its original state. scispace.com Similarly, a sensor for Cu²⁺ and Ni²⁺ could be regenerated by the addition of EDTA. researchgate.net The HNA-Cu²⁺ system for detecting biothiols is also regeneratable; the fluorescence can be repeatedly turned off and on by the alternate addition of Cu²⁺ and biothiols. mdpi.com This reversibility is a key advantage for the development of practical and economical sensing devices. acs.org

Catalysis by this compound Derivatives and their Complexes

Derivatives of this compound, primarily through the formation of Schiff base ligands and their subsequent coordination with metal ions, have given rise to a versatile class of catalysts. These catalysts are effective in both homogeneous and heterogeneous systems, driving a variety of organic transformations.

In homogeneous catalysis, metal complexes of Schiff bases derived from this compound are soluble in the reaction medium, offering high activity and selectivity under mild conditions.

Oxidation of Alcohols: Ruthenium(II) complexes incorporating Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde and o-aminothiophenol have proven to be effective catalysts for the oxidation of various alcohols. nih.gov These reactions proceed efficiently at room temperature using N-Methylmorpholine-N-Oxide (NMO) as the oxidant, providing a general and straightforward method for alcohol oxidation. nih.gov

Olefin Epoxidation: Dioxomolybdenum(VI) complexes with Schiff-base ligands derived from 2-hydroxynaphthaldehyde have been synthesized and studied for their catalytic activity in the epoxidation of olefins like cyclohexene (B86901) and 1-octene, using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov These catalysts demonstrate high selectivity, achieving yields of 90–100% for cyclohexene epoxidation. nih.gov Homobimetallic molybdenum(VI) complexes, such as those derived from bis(2-hydroxy-1-naphthaldehyde)succinoyldihydrazone, are also explored as models for molybdoenzymes, indicating their potential in sophisticated redox reactions. researchgate.net

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Ruthenium(II) Schiff Base Complex | Alcohol Oxidation | Effective at room temperature with NMO as the oxidant. | nih.gov |

| Dioxomolybdenum(VI) Schiff Base Complex | Cyclohexene and 1-Octene Epoxidation | High selectivity with 90-100% yield for cyclohexene epoxidation using TBHP. | nih.gov |

| Homobimetallic Molybdenum(VI) Complex | Redox Reactions (Biomimetic) | Acts as a model for active sites in various molybdenum oxidation catalysts. | researchgate.net |

To enhance stability and facilitate catalyst recovery and reuse, Schiff base complexes of this compound are often immobilized on solid supports. This approach creates robust heterogeneous catalysts suitable for industrial applications.

Layered Double Hydroxide (B78521) (LDH) Supports: A notable example involves the intercalation of a Copper(II) Schiff base complex, derived from 2-hydroxy-1-naphthaldehyde and 4-aminobenzoic acid, into a Zinc-Aluminium layered double hydroxide (LDH) support. rsc.org This heterogeneous catalyst, designated LDH-[NAPABA–Cu(II)], was used for the liquid-phase, solvent-free oxidation of ethylbenzene (B125841) to acetophenone. rsc.org The catalyst achieved a high conversion rate of 80.54% after 7 hours and could be recycled seven times without a significant loss of activity. rsc.org The successful intercalation was confirmed by an increase in the BET surface area from 6.915 m² g⁻¹ for the support to 19.84 m² g⁻¹ for the catalyst. rsc.org

Silica (B1680970) and Polymer Supports: Schiff base complexes have been immobilized on silica surfaces, such as in SBA-16 nanocages, for use in olefin epoxidation. jchr.org In another approach, a dioxomolybdenum(VI) complex was supported on microspheres to catalyze the oxidation of benzyl (B1604629) alcohol. researchgate.net Chitosan, a natural biopolymer, has also been functionalized with sulfuric acid (chitosan-SO3H) to serve as a biodegradable and recyclable solid acid catalyst for reactions involving 2-hydroxy-1-naphthaldehyde. tandfonline.com

| Catalyst System | Support Material | Application | Key Findings | Reference |

|---|---|---|---|---|

| Cu(II) Schiff Base Complex | Zn-Al Layered Double Hydroxide (LDH) | Solvent-free oxidation of ethylbenzene | 80.54% conversion; recyclable 7 times. BET surface area increased to 19.84 m²/g. | rsc.org |

| Mo(VI) Schiff Base Complexes | SBA-16 Nanocages | Olefin epoxidation | Catalyst can be reused multiple times without losing activity. | jchr.org |

| Dioxomolybdenum(VI) Complex | Microspheres (CPS) | Oxidation of benzyl alcohol | Demonstrates effective heterogeneous catalysis. | researchgate.net |

| - | Sulfonated Chitosan (chitosan-SO3H) | Synthesis of barbiturates | Eco-friendly, biodegradable, and reusable solid acid catalyst. | tandfonline.com |

Optoelectronic Materials and Devices

The extended π-conjugated system of the naphthalene (B1677914) core, combined with the chelating ability of its derivatives, makes this compound a valuable precursor for optoelectronic materials. These materials are finding use in devices such as Organic Light Emitting Diodes (OLEDs).

The fabrication of optoelectronic components often involves synthesizing Schiff base derivatives of this compound and coordinating them with metals like zinc, nickel, or tin to create fluorescent complexes. mdpi.comd-nb.info